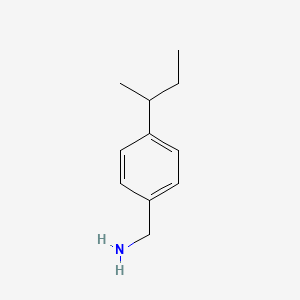

(4-(sec-Butyl)phenyl)methanamine

CAS No.:

Cat. No.: VC20155177

Molecular Formula: C11H17N

Molecular Weight: 163.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17N |

|---|---|

| Molecular Weight | 163.26 g/mol |

| IUPAC Name | (4-butan-2-ylphenyl)methanamine |

| Standard InChI | InChI=1S/C11H17N/c1-3-9(2)11-6-4-10(8-12)5-7-11/h4-7,9H,3,8,12H2,1-2H3 |

| Standard InChI Key | XFIMXGNMAFZZRU-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)C1=CC=C(C=C1)CN |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure consists of a phenyl ring with a sec-butyl group at the para position () and a methylamine group () at the adjacent carbon. This configuration introduces steric and electronic effects that influence its reactivity and interactions .

Table 1: Key Structural Identifiers

Stereochemical Considerations

The sec-butyl group introduces a chiral center at the second carbon of the butyl chain, yielding (R) and (S) enantiomers. Computational studies indicate that the (S)-enantiomer exhibits higher binding affinity to serotonin receptors, a critical factor in its antidepressant activity.

Synthesis and Manufacturing

Reductive Amination Pathways

A common synthesis route involves reductive amination of 4-(sec-butyl)benzaldehyde with ammonia or ammonium acetate. Catalytic hydrogenation using palladium on carbon () in methanol achieves yields exceeding 75% under optimized conditions.

Asymmetric Catalysis

Recent advancements employ ruthenium-catalyzed asymmetric transfer hydrogenation to produce enantiomerically pure forms. For example, the Noyori-Ikariya catalyst system () achieves enantiomeric excess (ee) values >90% for the (S)-enantiomer.

Table 2: Synthetic Parameters for Asymmetric Production

| Parameter | Value |

|---|---|

| Catalyst | RuCl(R,R)-TsDPEN |

| Solvent | 2-Propanol |

| Temperature | 60°C |

| Reaction Time | 12 hours |

| Enantiomeric Excess | 92% (S) |

Physicochemical Properties

Lipophilicity and Solubility

The compound’s partition coefficient () suggests moderate lipophilicity, favoring blood-brain barrier penetration. Aqueous solubility is limited (0.8 mg/mL at 25°C) due to the hydrophobic sec-butyl group .

Hydrogen Bonding and Polarity

With one hydrogen bond donor and one acceptor, the molecule exhibits a polar surface area of , balancing membrane permeability and solubility .

Table 3: Computed Physicochemical Properties

| Property | Value |

|---|---|

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | |

| Heavy Atom Count | 12 |

| Complexity | 114 |

Comparative Analysis with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume